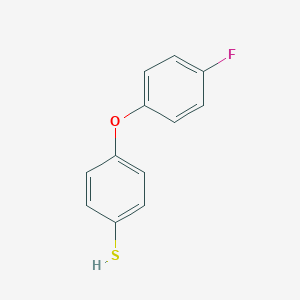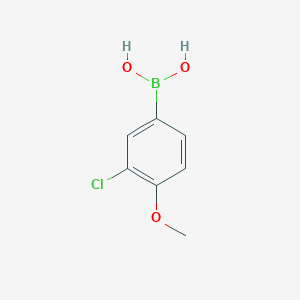
3-Chlor-4-methoxyphenylboronsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, where the positioning of substituents on the aromatic ring is critical. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrated the importance of regioisomer identification through spectroscopic techniques, which was ultimately determined by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst has been applied for the efficient synthesis of related compounds, showcasing the adaptability of synthetic methods in producing 4-methoxyphenyl derivatives (Moosavi‐Zare et al., 2013).
Molecular Structure Analysis
The molecular structures of boronic acids, including those related to 3-Chloro-4-methoxyphenylboronic acid, are often characterized by their ability to form hydrogen-bonded dimers and display various conformational isomers. For example, crystal structures of 4-halophenylboronic acids revealed the significance of -B(OH)2 conformations and their role in crystal packing, highlighting the structural versatility of these compounds (Shimpi, Seethalekshmi, & Pedireddi, 2007).
Chemical Reactions and Properties
3-Chloro-4-methoxyphenylboronic acid participates in various chemical reactions, notably in Suzuki-Miyaura coupling, which is a pivotal reaction in the formation of carbon-carbon bonds. A study demonstrated the efficacy of a nickel(II) complex in catalyzing the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, underscoring the compound's reactivity and utility in organic synthesis (Zheng et al., 2014).
Physical Properties Analysis
The physical properties of boronic acids, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The study of supramolecular architectures of boronic acids has provided insights into their crystal packing and the role of weak interactions in stabilizing these structures (Pedireddi & Seethalekshmi, 2004).
Chemical Properties Analysis
The chemical behavior of 3-Chloro-4-methoxyphenylboronic acid, such as its reactivity in cross-coupling reactions and ability to form stable complexes, is fundamental to its applications in organic synthesis. The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex illustrates the compound's ability to participate in complex chemical transformations (Nishihara, Nara, & Osakada, 2002).
Wissenschaftliche Forschungsanwendungen
Eisen-katalysierte oxidative Kupplung
3-Chlor-4-methoxyphenylboronsäure kann als Reaktant in der eisen-katalysierten oxidativen Kupplung mit Benzolderivaten durch homolytische aromatische Substitution verwendet werden . Dieser Prozess ist wichtig bei der Synthese komplexer organischer Moleküle.
Herstellung von Mikrotubuli-Inhibitoren
Diese Verbindung wird zur Herstellung von Mikrotubuli-Inhibitoren verwendet, die potenzielle Anwendungen als Antitumormittel haben . Mikrotubuli-Inhibitoren stören das Mikrotubuli-Netzwerk innerhalb einer Zelle, das für die Zellteilung entscheidend ist und so das Wachstum von Krebszellen verhindern kann.
Rhodium/Chiraler Ligand-katalysierte Arylierung
This compound wird in der Rhodium/chiralem Ligand-katalysierten Arylierung verwendet . Dieser Prozess ist ein wichtiger Schritt bei der Synthese vieler Pharmazeutika und Feinchemikalien.
Dieckmann-artige Annulation
Diese Verbindung wird auch in der Dieckmann-artigen Annulation verwendet . Diese Reaktion ist eine Methode zur Bildung von Ringen in der organischen Chemie, ein wichtiger Prozess bei der Synthese vieler Naturstoffe und Pharmazeutika.
Kupfer-katalysierte oxidative N-Arylierung
This compound wird in der kupfer-katalysierten oxidativen N-Arylierung verwendet . Diese Reaktion wird verwendet, um eine Arylgruppe in eine Verbindung einzuführen, die eine gängige Struktureinheit in vielen organischen Verbindungen ist, darunter Pharmazeutika und Farbstoffe.
Suzuki- und Stille-Palladium-katalysierte Kupplung
Diese Verbindung wird in der Suzuki- und Stille-Palladium-katalysierten Kupplung verwendet <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chloro-4-methoxyphenylboronic acid is a type of organoboron compound It’s known that organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in carbon-carbon bond forming reactions .
Mode of Action
The mode of action of 3-Chloro-4-methoxyphenylboronic acid involves its use as a reagent in various chemical reactions. For instance, it has been used as a reactant in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . It’s also used in the preparation of microtubule inhibitors as potential antitumors . In Suzuki-Miyaura coupling reactions, the compound participates in transmetalation, a process where it transfers its organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki-miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can potentially lead to the synthesis of complex organic compounds, impacting various biochemical pathways depending on the nature of these compounds.
Pharmacokinetics
The pharmacokinetic properties of organoboron compounds can vary widely depending on their chemical structure and the presence of other functional groups .
Result of Action
The molecular and cellular effects of 3-Chloro-4-methoxyphenylboronic acid’s action depend on its application. For instance, when used in the synthesis of microtubule inhibitors, the compound can contribute to the inhibition of microtubule dynamics, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, in Suzuki-Miyaura coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly impact the efficiency of the reaction . Furthermore, the compound’s stability may be affected by factors such as temperature, light, and humidity .
Eigenschaften
IUPAC Name |
(3-chloro-4-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJHOWRPUPHIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390609 | |
| Record name | 3-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175883-60-0 | |
| Record name | 3-Chloro-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

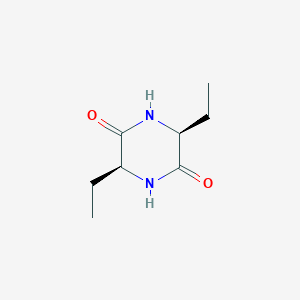

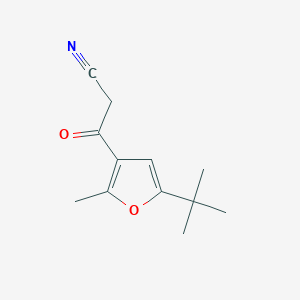

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
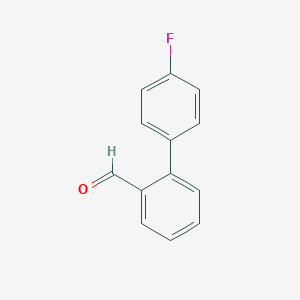
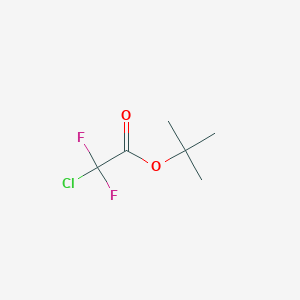


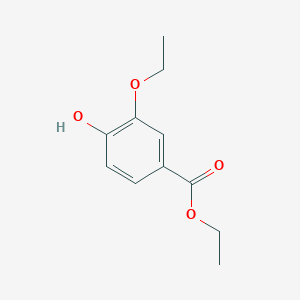
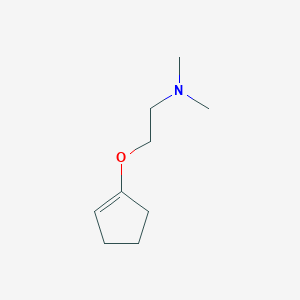
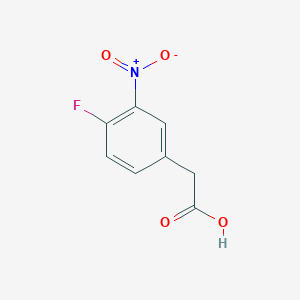
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)
